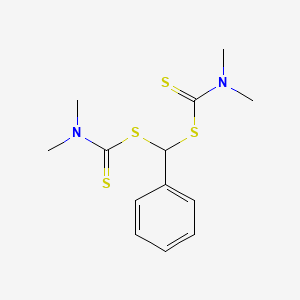

Benzylidene bis(dimethyldithiocarbamate)

Description

Structure

3D Structure

Properties

CAS No. |

49773-60-6 |

|---|---|

Molecular Formula |

C13H18N2S4 |

Molecular Weight |

330.6 g/mol |

IUPAC Name |

[dimethylcarbamothioylsulfanyl(phenyl)methyl] N,N-dimethylcarbamodithioate |

InChI |

InChI=1S/C13H18N2S4/c1-14(2)12(16)18-11(19-13(17)15(3)4)10-8-6-5-7-9-10/h5-9,11H,1-4H3 |

InChI Key |

ADHMSYVDAOEEPZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=S)SC(C1=CC=CC=C1)SC(=S)N(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Benzylidene Bis Dimethyldithiocarbamate and Its Derivatives

Conventional Synthetic Routes to Dithiocarbamates

Conventional methods for the synthesis of dithiocarbamates are well-established, typically involving the initial formation of a dithiocarbamate (B8719985) salt, which then acts as a nucleophile in subsequent reactions.

Reactions Involving Carbon Disulfide and Amine Precursors

The foundational step in the synthesis of most dithiocarbamates is the reaction between a primary or secondary amine and carbon disulfide. In the case of Benzylidene bis(dimethyldithiocarbamate), the precursor is dimethylamine (B145610). This reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521), to deprotonate the initially formed dithiocarbamic acid, yielding the corresponding dithiocarbamate salt. asianpubs.orgyoutube.com This salt, sodium dimethyldithiocarbamate (B2753861), is a stable and common intermediate in these synthetic pathways. The reaction is generally rapid and efficient. asianpubs.org

The general scheme for the formation of sodium dimethyldithiocarbamate is as follows: (CH₃)₂NH + CS₂ + NaOH → (CH₃)₂NC(S)SNa + H₂O

This method is highly atom-economical and can often be performed under mild, solvent-free conditions, making it an environmentally conscious choice for producing the dithiocarbamate precursor. asianpubs.orgnih.gov

Condensation Reactions with Aldehyde and Dithiocarbamate Salts

The formation of Benzylidene bis(dimethyldithiocarbamate) is achieved through the reaction of an aldehyde, specifically benzaldehyde (B42025), with a dithiocarbamate salt. Research has shown that the reaction of dithiocarbamic acid salts with aromatic aldehydes, in the presence of a Lewis acid such as boron trifluoride-diethyl etherate (BF₃·OEt₂), can yield gem-bis(dithiocarbamates). acs.org The temperature of the reaction is a critical factor; at temperatures between 35-45 °C, the formation of the gem-bis(dithiocarbamate) is favored. acs.org

The reaction involves the nucleophilic attack of two equivalents of the dimethyldithiocarbamate anion on the carbonyl carbon of benzaldehyde. The aldehyde is activated by the Lewis acid, making it more susceptible to nucleophilic attack. The probable mechanism involves the initial formation of a hemiaminal-like intermediate, which then undergoes a second nucleophilic substitution by another dithiocarbamate molecule to yield the final product.

A study by Nemati et al. (2014) detailed a rapid and convenient synthesis of gem-bis(dithiocarbamate) derivatives from primary aliphatic amines, carbon disulfide, and aromatic aldehydes using boron trifluoride-diethyl etherate as a catalyst.

Advanced and Specialized Synthetic Approaches

To improve efficiency, yield, and environmental friendliness, several advanced synthetic methodologies have been developed for dithiocarbamate synthesis, which can be applied to the production of Benzylidene bis(dimethyldithiocarbamate) and its derivatives.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, offer a highly efficient route to complex molecules like bis(dithiocarbamates). uniupo.itresearchgate.net A one-pot, three-component synthesis can be envisioned where an amine, carbon disulfide, and an aldehyde are reacted together. researchgate.net

Table 1: Comparison of Synthetic Strategies

| Feature | Conventional Synthesis | Multicomponent Reaction |

|---|---|---|

| Number of Steps | Two or more | One-pot |

| Intermediate Isolation | Often required | Not typically required |

| Reaction Time | Generally longer | Often shorter |

| Atom Economy | Lower | Higher |

| Yield | Variable | Often high |

Photochemical Synthetic Pathways

Photochemical methods offer a unique approach to organic synthesis, often enabling reactions that are not feasible under thermal conditions. While direct photochemical synthesis of Benzylidene bis(dimethyldithiocarbamate) is not extensively documented, related photochemical reactions involving dithiocarbamates suggest potential pathways. For instance, visible-light-induced three-component reactions have been developed for the synthesis of dithiocarbamate-containing compounds, showcasing the potential of light-mediated synthesis in this area. These reactions often proceed under mild conditions and can offer high degrees of selectivity.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained prominence as a technique to accelerate reaction rates, improve yields, and enhance product purity. researchgate.netucl.ac.benih.govorganic-chemistry.org In the context of dithiocarbamate synthesis, microwave irradiation has been successfully employed to drive reactions to completion in a fraction of the time required by conventional heating methods. researchgate.net

A one-pot, microwave-assisted copper(I)-catalyzed dithiocarbamation has been reported, highlighting the potential for rapid and efficient synthesis of dithiocarbamate derivatives. researchgate.net This methodology could be adapted for the synthesis of Benzylidene bis(dimethyldithiocarbamate) by combining dimethylamine, carbon disulfide, and benzaldehyde in the presence of a suitable catalyst under microwave irradiation. The use of microwave technology not only speeds up the reaction but also aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free conditions. nih.gov

Table 2: Research Findings on Advanced Synthetic Methods

| Method | Key Findings | Potential for Benzylidene bis(dimethyldithiocarbamate) |

|---|---|---|

| Multicomponent Reactions | One-pot synthesis of gem-bis(dithiocarbamates) from amines, CS₂, and aldehydes is feasible and temperature-dependent. acs.org | Highly applicable for a direct, one-pot synthesis. |

| Photochemical Synthesis | Visible-light-induced three-component reactions can form dithiocarbamate derivatives under mild conditions. | A potential area for development of a novel synthetic route. |

| Microwave-Assisted Synthesis | Significantly reduces reaction times and improves yields in dithiocarbamate synthesis. researchgate.net | Can be applied to both conventional and multicomponent routes to enhance efficiency. |

Coordination Chemistry of Benzylidene Bis Dimethyldithiocarbamate Complexes

Ligand Properties and Chelating Abilities of Dithiocarbamates

Dithiocarbamates (DTCs) are a class of organosulfur compounds that are recognized for their exceptional ability to act as strong chelating agents for a wide array of metal ions. nih.govnih.gov These monoanionic ligands are highly versatile, forming stable complexes with nearly all transition elements, as well as many main group metals, lanthanides, and actinides. mdpi.comresearchgate.net The robust chelating capacity stems from the presence of two sulfur donor atoms within the dithiocarbamate (B8719985) moiety, which can effectively bind to a metal center. nih.govnih.gov

The electronic properties of dithiocarbamate ligands can be fine-tuned by selecting appropriate substituents on the nitrogen atom. mdpi.comresearchgate.net Dithiocarbamates are described as planar, sterically non-demanding ligands. researchgate.net Their stability is often attributed to the significant contribution of the "thioureide" resonance form, which delocalizes the nitrogen's lone pair of electrons and creates a double bond character between the nitrogen and the carbon atom of the CS₂ group. mdpi.com This resonance stabilization, along with the small "bite angle" of the dithiocarbamate group, contributes to its unique character as a stabilizing chelating ligand. nih.gov

Table 1: General Properties of Dithiocarbamate Ligands

| Property | Description | Source(s) |

|---|---|---|

| Chelating Nature | Strong, versatile chelating agents for a wide range of metals. | nih.govnih.gov |

| Donor Atoms | Primarily coordinate through two sulfur atoms. | nih.govsysrevpharm.org |

| Charge | Typically act as mono-anionic ligands. | mdpi.comresearchgate.net |

| Structure | Planar and sterically non-demanding. | researchgate.net |

| Stability | Stabilized by resonance, particularly the thioureide form. | nih.govmdpi.com |

Bidentate Coordination Modes and Donor Atom Involvement (Sulfur-mediated Coordination)

The coordination of dithiocarbamate ligands to metal centers is predominantly mediated by their two sulfur atoms. nih.govsysrevpharm.org The most common coordination mode is bidentate chelation, where both sulfur atoms of a single dithiocarbamate molecule bind to the same metal ion. mdpi.comnih.gov This forms a stable four-membered ring structure with the metal.

While bidentate coordination is prevalent, dithiocarbamates can exhibit other binding modes, including monodentate (where only one sulfur atom binds to the metal) and bidentate bridging (where the ligand links two different metal centers). mdpi.comsysrevpharm.org The specific mode of coordination can be influenced by factors such as the nature of the metal ion, its oxidation state, and the steric and electronic properties of the substituents on the dithiocarbamate ligand. mdpi.comresearchgate.net In the context of Benzylidene bis(dimethyldithiocarbamate), the presence of two dithiocarbamate groups on a single benzylidene linker allows for potentially complex coordination behavior, acting as a powerful chelating agent for one or more metal centers.

Complex Formation with Transition Metal Ions

Dithiocarbamate ligands, including Benzylidene bis(dimethyldithiocarbamate), readily form stable complexes with a vast number of transition metal ions. nih.govnih.govresearchgate.net The formation of these complexes is a result of the strong affinity of the soft sulfur donor atoms of the dithiocarbamate moiety for various transition metals. nih.gov The synthesis is often straightforward, typically involving the reaction of a dithiocarbamate salt with a metal salt in a suitable solvent. sysrevpharm.org

Types of Metal Centers Involved (e.g., Zn(II), Hg(II), Cu(II), Ni(II), Co(II), Fe(II), Mn(II))

Research has demonstrated the ability of dithiocarbamate ligands to coordinate with a wide spectrum of transition metal ions. Complexes have been successfully synthesized and characterized with numerous metal centers, including but not limited to:

Zinc(II): Forms well-defined complexes, often with a tetrahedral geometry. researchgate.netresearchgate.net

Copper(II): Readily forms complexes with dithiocarbamates. researchgate.netbiointerfaceresearch.com

Nickel(II): Forms stable complexes, which can adopt square planar or other geometries. researchgate.netresearchgate.netnih.gov

Cobalt(II) and Cobalt(III): Both oxidation states form complexes with dithiocarbamates. researchgate.netbiointerfaceresearch.commdpi.com

Iron(II) and Iron(III): Iron complexes are known, with the metal adopting different oxidation states and geometries. researchgate.netmdpi.com

Manganese(II): Dithiocarbamate complexes of manganese have been synthesized. researchgate.net

Mercury(II): Dithiocarbamates show a strong chelating ability towards heavy metals like mercury. nih.govresearchgate.net

The versatility of dithiocarbamates allows them to stabilize metals in various oxidation states. nih.govmdpi.com

Stoichiometry and Metal-to-Ligand Ratios in Complex Formation

The stoichiometry of the resulting metal complexes is dependent on several factors, including the oxidation state and coordination number of the central metal ion, as well as the nature of the dithiocarbamate ligand itself. Common metal-to-ligand ratios found in dithiocarbamate complexes include 1:1, 1:2, and 1:3. nih.gov

For instance, a divalent metal ion (M²⁺) reacting with a bidentate dithiocarbamate ligand (L⁻) can form complexes such as [ML₂], resulting in a 1:2 metal-to-ligand ratio to achieve a neutral complex. sysrevpharm.org Trivalent metals like Co(III) or Fe(III) can form bis-ligand complexes, [M(L)₂]⁺, also with a 1:2 ratio. nih.gov In some cases, particularly with ligands containing multiple chelating sites like Benzylidene bis(dimethyldithiocarbamate), or under specific reaction conditions, different stoichiometries such as 1:1 or 2:1 (metal-to-ligand) can be achieved. biointerfaceresearch.comnih.gov

Table 2: Examples of Stoichiometry in Transition Metal Dithiocarbamate Complexes

| Metal Ion | Ligand Type | Metal-to-Ligand Ratio | Example Complex Type | Source(s) |

|---|---|---|---|---|

| Co(II), Ni(II), Cu(II) | Monobasic bidentate DTC | 1:2 | [ML₂] | sysrevpharm.org |

| Fe(III), Co(III) | Thiosemicarbazone hybrids | 1:2 | [M(L)₂]⁺ | nih.gov |

| Ni(II), Zn(II), Pd(II) | Thiosemicarbazone hybrids | 1:1 | [M(L)]⁺ | nih.gov |

Geometrical Arrangements in Metal Complexes

The coordination of dithiocarbamate ligands to a metal center can result in a variety of geometrical arrangements. The final geometry is influenced by the coordination number of the metal, its electronic configuration, and the steric constraints of the ligand. nih.govsysrevpharm.org Common geometries observed for dithiocarbamate complexes include tetrahedral, square planar, square pyramidal, and octahedral. nih.govresearchgate.net For example, the d⁸ electronic configuration of Ni(II) often favors a square-planar geometry. nih.gov

Tetrahedral Architectures

A tetrahedral geometry is a common structural arrangement for four-coordinate metal complexes, and it is frequently observed in complexes involving dithiocarbamate ligands. researchgate.net This arrangement is particularly prevalent for metal ions that favor a coordination number of four, such as Zinc(II). researchgate.netresearchgate.net In a typical tetrahedral bis(dithiocarbamate) complex, the central metal ion is coordinated to four sulfur atoms from two bidentate dithiocarbamate ligands. researchgate.net

Magnetic moment values and electronic spectral data are often used to infer the geometry of these complexes. researchgate.net For example, the formation of tetrahedral complexes of Zn(II) with piperidine (B6355638) dithiocarbamate has been reported, where the zinc atom is coordinated to four sulfur atoms in a distorted tetrahedral arrangement. researchgate.net

Octahedral and Square Planar Geometries

The geometry of metal complexes containing dithiocarbamate ligands is significantly influenced by the nature of the metal ion, its oxidation state, and the steric and electronic properties of the dithiocarbamate itself. For Benzylidene bis(dimethyldithiocarbamate), as a bidentate ligand, it is expected to form complexes with common geometries such as octahedral and square planar.

Octahedral Geometry: Octahedral coordination is common for transition metal ions that favor a coordination number of six. In the case of bis-dithiocarbamate complexes, this geometry is often achieved through the coordination of two dithiocarbamate ligands and two additional monodentate ancillary ligands, or through the dimerization of two metal-dithiocarbamate units where the dithiocarbamate ligands bridge the metal centers. For instance, Co(II) and Fe(III) complexes with dithiocarbamate ligands frequently exhibit octahedral geometry. nih.gov The magnetic moments observed for Mn(II) complexes with similar Schiff base dithiocarbamate ligands also suggest an octahedral environment. nih.gov It is plausible that Benzylidene bis(dimethyldithiocarbamate) could form mononuclear octahedral complexes of the type [M(BBDT)2(L)2], where BBDT is Benzylidene bis(dimethyldithiocarbamate) and L is a monodentate ancillary ligand (e.g., H2O, pyridine, or a halide).

Square Planar Geometry: Square planar geometry is particularly prevalent for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II). wikipedia.org Nickel(II) bis(dithiocarbamate) complexes are prototypically square planar and diamagnetic. wikipedia.org The crystal structures of numerous bis(dialkyldithiocarbamato)palladium(II) and -platinum(II) complexes confirm a square planar coordination of the metal ion with the four sulfur atoms of the two dithiocarbamate ligands. ru.nlresearchgate.net For example, the crystal structure of bis(N,N-diethyldithiocarbamato)palladium(II) shows the palladium atom in a planar coordination with four sulfur atoms. ru.nl It is therefore highly probable that Ni(II), Pd(II), and Pt(II) complexes with Benzylidene bis(dimethyldithiocarbamate), formulated as [M(BBDT)2], would adopt a square planar geometry.

Interactive Table: Expected Geometries of Metal Complexes with Dithiocarbamate Ligands

| Metal Ion | Typical Oxidation State | Common Coordination Geometry | Magnetic Properties | Representative Examples (with related ligands) |

| Co(II) | +2 | Octahedral | Paramagnetic | [Co(S2CNEt2)3] |

| Ni(II) | +2 | Square Planar | Diamagnetic | [Ni(S2CNMe2)2] wikipedia.org |

| Pd(II) | +2 | Square Planar | Diamagnetic | [Pd(S2CN(C2H5)2)2] ru.nl |

| Pt(II) | +2 | Square Planar | Diamagnetic | [Pt(S2CN(C2H5)2)2] ru.nl |

| Fe(III) | +3 | Octahedral | Paramagnetic | [Fe(S2CNEt2)3] |

| Mn(II) | +2 | Octahedral | Paramagnetic | [Mn(S2CNEt2)2(H2O)2] |

Distorted and Dimeric Coordination Environments

While ideal geometries like octahedral and square planar are common, distortions from these ideal arrangements and the formation of dimeric or polymeric structures are also frequently observed in the coordination chemistry of dithiocarbamate ligands.

Distorted Geometries: Distortions from ideal geometries can arise from several factors, including steric hindrance from bulky substituents on the dithiocarbamate ligand, packing forces in the crystal lattice, and the electronic effects of the metal center (e.g., the Jahn-Teller effect in Cu(II) complexes). In square planar complexes, slight tetrahedral distortions can occur. For dinuclear copper complexes with phosphine (B1218219) imine ligands, distorted tetrahedral environments around the copper atoms have been observed. ias.ac.in Similarly, in some palladium(II) complexes with phosphane chalcogenide ligands, deviations from ideal square-planar geometry have been noted. nih.gov Given the presence of the benzylidene group, steric interactions could lead to distorted coordination spheres in complexes of Benzylidene bis(dimethyldithiocarbamate).

Dimeric and Polymeric Structures: Dithiocarbamate ligands can act as bridging ligands, connecting two metal centers to form dimeric or polymeric structures. This bridging can occur through a single sulfur atom or through the entire dithiocarbamate group. researchgate.net Binuclear complexes are of significant interest due to the potential for metal-metal interactions and unique catalytic activities. nih.gov For instance, dinuclear copper(I) complexes with bridging diphosphine ligands are well-documented. ias.ac.in The reaction of cyclometallated platinum(II) complexes with bidentate phosphines can lead to the formation of binuclear species where the phosphine ligand bridges the two platinum centers. nih.gov It is conceivable that Benzylidene bis(dimethyldithiocarbamate) could facilitate the formation of dimeric complexes, [M2(BBDT)4], where the dithiocarbamate moieties bridge two metal ions, potentially leading to interesting magnetic and electronic properties.

Interactive Table: Examples of Distorted and Dimeric Dithiocarbamate Complexes

| Complex Type | Metal Ion(s) | Ligand System | Observed Geometry/Structure | Key Features |

| Distorted Mononuclear | Cu(II) | Dithiocarbamate | Distorted Octahedral | Jahn-Teller distortion |

| Distorted Mononuclear | Pd(II) | Phosphane Chalcogenide | Distorted Square Planar nih.gov | Ligand-induced steric strain nih.gov |

| Dimeric | Cu(I) | Diphosphine Imine ias.ac.in | Bridged Dinuclear ias.ac.in | Metal-metal interactions |

| Dimeric | Pt(II) | Diphosphine nih.gov | Bridged Dinuclear nih.gov | Ligand-bridged structure nih.gov |

| Dimeric | Pd(II) | Diphosphine | Bridged Dinuclear | Formation of [Pd2(μ-dppm)2] type structures |

Influence of Ancillary Ligands on Coordination Properties

The coordination properties of metal dithiocarbamate complexes can be significantly modulated by the introduction of ancillary ligands. These ligands, which co-coordinate to the metal center alongside the dithiocarbamate, can influence the geometry, stability, and reactivity of the resulting mixed-ligand complex. The steric and electronic effects of these ancillary ligands play a crucial role. nih.govrsc.org

Common ancillary ligands used in conjunction with dithiocarbamates include phosphines, amines, and halides. Tertiary phosphines are particularly noteworthy due to their ability to stabilize various oxidation states of the metal and to influence the stereochemistry of the complex. The reaction of bis(dithiocarbamato)metal complexes with phosphines can lead to the formation of adducts or substitution products.

For example, square planar nickel(II) bis(dithiocarbamate) can react with phosphines to form five-coordinate square pyramidal or trigonal bipyramidal adducts, or even undergo substitution to yield complexes like [Ni(S2CNR2)(PR'3)2]X. mdpi.com The coordination of bulky phosphine ligands can enforce a particular geometry or prevent dimerization. nih.gov In palladium(II) and cadmium(II) mixed-ligand complexes with dithiocarbamate and tertiary phosphine ligands, the dithiocarbamate can adopt a monodentate coordination mode to accommodate the bidentate phosphine, resulting in square planar or tetrahedral geometries, respectively. nih.gov

The electronic properties of the ancillary ligand also have a profound impact. Strong σ-donating and π-accepting ligands like phosphines can alter the electron density at the metal center, which in turn affects the bond lengths and strengths within the coordination sphere and the redox properties of the complex. The introduction of ancillary ligands with varying steric bulk and electronic character provides a powerful tool for fine-tuning the properties of dithiocarbamate complexes for specific applications.

Interactive Table: Influence of Ancillary Ligands on Dithiocarbamate Complexes

| Primary Ligand | Ancillary Ligand | Metal Ion | Resulting Complex Type | Change in Coordination Properties |

| Dialkyldithiocarbamate | Triphenylphosphine | Ni(II) | [Ni(S2CNR2)2(PPh3)] | Change from square planar to five-coordinate |

| N-picolyl-amine dithiocarbamate | 1,2-Bis(diphenylphosphino)ethane (dppe) | Pd(II) | [Pd(PAC-dtc)(dppe)]+ nih.gov | Dithiocarbamate becomes monodentate; square planar geometry nih.gov |

| N-picolyl-amine dithiocarbamate | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | Cd(II) | [Cd(PAC-dtc)(dppf)]+ nih.gov | Dithiocarbamate becomes monodentate; tetrahedral geometry nih.gov |

| Benzylidene-2,6-diisopropylaniline | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | Pt(II) | [Pt(N^C)(dppf)]+ nih.gov | Formation of mononuclear or binuclear complexes depending on stoichiometry nih.gov |

| Bis-(dithiocarbamato)piperazine | 1,2-Bis-(diphenylphosphino)ethane (dppe) | Ni(II) | {Ni(dppe)}2{(L1)2}2 mdpi.com | Distorted square planar geometry around each Ni(II) center mdpi.com |

Advanced Spectroscopic and Analytical Characterization of Benzylidene Bis Dimethyldithiocarbamate Complexes

Vibrational Spectroscopy

Vibrational spectroscopy is a fundamental tool for the structural elucidation of molecules. By analyzing the vibrational modes of atoms, it provides a molecular fingerprint, enabling the identification of functional groups and the confirmation of chemical bonding, which is particularly useful in the study of coordination complexes.

Infrared (IR) Spectroscopy for Functional Group Identification and Coordination Confirmation

Infrared (IR) spectroscopy is a powerful technique for characterizing dithiocarbamate (B8719985) complexes, including those of benzylidene bis(dimethyldithiocarbamate). The analysis of specific vibrational frequencies provides direct evidence for the presence of key functional groups and confirms the coordination of the dithiocarbamate ligand to a metal center.

The most significant regions in the IR spectrum of dithiocarbamate complexes are those corresponding to the C-N (thioureide) and C-S stretching vibrations. sysrevpharm.org The thioureide ν(C-N) stretching frequency is of particular diagnostic importance. Due to the delocalization of the lone pair of electrons on the nitrogen atom, the C-N bond exhibits partial double bond character. This results in a stretching vibration observed in the range of 1463-1520 cm⁻¹. sysrevpharm.orgresearchgate.net The position of this band is influenced by the nature of the substituents on the nitrogen and the central metal atom. biotech-asia.org

The C-S stretching vibration is also highly informative. In a symmetrically coordinated bidentate dithiocarbamate ligand, where both sulfur atoms are equally bonded to the metal, a single, sharp absorption band for ν(C-S) is typically observed in the region of 980-1002 cm⁻¹. sysrevpharm.orgresearchgate.net The presence of a single band, rather than a doublet, is a strong indicator of a bidentate chelation mode. ijates.com

Confirmation of coordination is unequivocally established by the appearance of a new band in the far-IR region of the spectrum (typically 308-440 cm⁻¹), which is absent in the spectrum of the free ligand. sysrevpharm.orgbiotech-asia.org This band is assigned to the metal-sulfur (ν(M-S)) stretching vibration and serves as direct proof of the formation of a coordinate bond between the dithiocarbamate's sulfur atoms and the metal ion. sysrevpharm.org

Table 1: Characteristic Infrared Frequencies for Dithiocarbamate Complexes

| Vibrational Mode | Frequency Range (cm⁻¹) | Significance |

|---|---|---|

| ν(C-N) | 1463 - 1520 | Indicates partial double bond character of the thioureide bond. sysrevpharm.orgresearchgate.net |

| ν(C-S) | 980 - 1002 | A single sharp band suggests bidentate coordination. sysrevpharm.orgresearchgate.net |

| ν(M-S) | 308 - 440 | Appears upon complexation, confirming metal-sulfur bond formation. sysrevpharm.orgbiotech-asia.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of molecules in solution. For benzylidene bis(dimethyldithiocarbamate) complexes, various NMR techniques provide insights into the proton and carbon environments, as well as direct observation of metal nuclei involved in coordination.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of benzylidene bis(dimethyldithiocarbamate) provides distinct signals for its different proton environments. The protons of the benzylidene moiety are typically observed in the downfield region of the spectrum. Aromatic protons (Ph-H) usually appear as a multiplet between 7.0 and 9.0 ppm. oregonstate.edulibretexts.org The chemical shift of the methine proton (-CH=) of the benzylidene group is also found in this aromatic region. researchgate.net

The dimethyldithiocarbamate (B2753861) portion of the molecule gives rise to signals for the N-methyl (N-CH₃) protons. In a simple, uncomplexed ligand, these protons would appear as a single sharp singlet. However, in metal complexes, the environment of these methyl groups can vary. For instance, if the dithiocarbamate ligands adopt different coordination modes (e.g., terminal vs. bridging), separate singlet signals may be observed. nih.gov The protons on carbons adjacent to electronegative atoms like nitrogen are deshielded and typically appear in the 3.0-4.5 ppm range. nih.govlibretexts.org

Table 2: Typical ¹H NMR Chemical Shift Ranges

| Proton Type | Approximate Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Aromatic (Ph-H) | 7.0 - 9.0 | Appears as a multiplet; environment affects exact shift. oregonstate.edulibretexts.org |

| Benzylidene (-CH=) | 7.0 - 9.0 | Often a singlet within the aromatic region. researchgate.net |

| N-Methyl (N-CH₃) | 3.0 - 4.5 | Typically a singlet; can split into multiple singlets in complex coordination environments. nih.govlibretexts.org |

Carbon-13 (¹³C) NMR Spectral Analysis

¹³C NMR spectroscopy provides crucial information about the carbon skeleton of the molecule. The most diagnostic signal in the ¹³C NMR spectrum of a dithiocarbamate complex is that of the carbon atom of the dithiocarbamate group (-NCS₂). This carbon is significantly deshielded and its resonance appears far downfield, typically around 204 ppm. sysrevpharm.orgresearchgate.net The observation of this signal confirms the successful formation of the dithiocarbamate moiety. researchgate.net

Table 3: Characteristic ¹³C NMR Chemical Shifts

| Carbon Type | Approximate Chemical Shift (δ, ppm) | Significance |

|---|---|---|

| Dithiocarbamate (-NCS₂) | ~204 | Highly deshielded; diagnostic for the dithiocarbamate group. sysrevpharm.orgresearchgate.net |

| Aromatic (C₆H₅) | 125 - 140 | Confirms the presence of the phenyl ring. sysrevpharm.org |

| N-Methyl (-CH₃) | Upfield region | Corresponds to the methyl groups on the nitrogen atom. |

Heteronuclear NMR (e.g., ³¹P, ¹¹⁹Sn) for Phosphine (B1218219) or Tin-containing Derivatives

For derivatives of benzylidene bis(dimethyldithiocarbamate) that incorporate other heteroatoms, such as phosphine or tin-containing moieties, heteronuclear NMR is essential.

³¹P NMR Spectroscopy: In complexes containing phosphine ligands, ³¹P NMR provides direct evidence of coordination. wikipedia.org The ³¹P{¹H} decoupled spectrum of such a complex typically shows a singlet, indicating that all phosphorus atoms are chemically equivalent. nih.govresearchgate.net The chemical shift for coordinated phosphines often appears in the range of δ 25 to 38 ppm. nih.govresearchgate.net In complexes with NMR-active metals like platinum, coupling between the phosphorus and metal nuclei (e.g., J-Pt-P) can be observed as satellite peaks, providing definitive proof of a Pt-P bond. researchgate.net

¹¹⁹Sn NMR Spectroscopy: For organotin derivatives, ¹¹⁹Sn NMR spectroscopy is exceptionally informative about the geometry around the tin atom. nih.govhumanjournals.com The ¹¹⁹Sn chemical shift is highly sensitive to the coordination number of the tin center. nih.govresearchgate.net Generally, the chemical shift moves to a lower frequency (upfield) as the coordination number increases. nih.gov This allows for the differentiation between various geometries:

Tetra-coordinated (4-coordinate): δ = +200 to -60 ppm

Penta-coordinated (5-coordinate): δ = -90 to -190 ppm

Hexa-coordinated (6-coordinate): δ = -210 to -400 ppm

Therefore, a significant upfield shift in the ¹¹⁹Sn resonance upon complexation of the dithiocarbamate ligand is a clear indication of an increase in the coordination number of the tin atom. nih.gov

Table 4: Heteronuclear NMR Data for Dithiocarbamate Derivatives

| Nucleus | Compound Type | Typical Chemical Shift (δ, ppm) | Significance |

|---|---|---|---|

| ³¹P | Phosphine Complexes | 25 to 38 | A single peak indicates equivalent P atoms; confirms P-metal coordination. nih.govresearchgate.net |

| ¹¹⁹Sn | Organotin(IV) Complexes | +200 to -400 | Highly sensitive to coordination number; upfield shift indicates increased coordination. nih.gov |

Electronic Absorption Spectroscopy (UV-Vis)

Electronic or UV-Visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule and is particularly useful for studying colored transition metal complexes. sysrevpharm.org The spectra of dithiocarbamate complexes are characterized by intense absorptions in the ultraviolet and visible regions, which arise from intra-ligand transitions and charge transfer events.

The free dithiocarbamate ligand typically exhibits two or three strong absorption bands in the UV region. researchgate.net A high-energy band, often found around 260-290 nm, is assigned to a π→π* transition located within the N-C=S group of the dithiocarbamate moiety. sysrevpharm.orgresearchgate.net A second intra-ligand band, corresponding to an n→π* transition associated with the non-bonding electrons of the sulfur atoms in the S-C=S group, is observed at a lower energy, typically around 325-330 nm. sysrevpharm.orgresearchgate.net

Upon complexation with a metal ion, a new, often broad and intense, absorption band typically appears in the near-UV or visible region (e.g., 380-450 nm). researchgate.netresearchgate.net This band is not present in the spectrum of the free ligand and is assigned as a Ligand-to-Metal Charge Transfer (LMCT) transition. researchgate.netnsc.ru This transition involves the promotion of an electron from a ligand-based orbital (primarily from the sulfur donor atoms) to an empty or partially filled d-orbital of the central metal atom. The appearance and position of this LMCT band are considered definitive evidence for complex formation. researchgate.net

Table 5: Typical Electronic Absorption Bands for Dithiocarbamate Complexes

| Transition Type | Approximate Wavelength (nm) | Assignment |

|---|---|---|

| Intra-ligand (π→π*) | ~260 - 290 | Associated with the N-C=S chromophore. sysrevpharm.orgresearchgate.net |

| Intra-ligand (n→π*) | ~325 - 330 | Associated with the S-C=S chromophore. sysrevpharm.orgresearchgate.net |

| Ligand-to-Metal Charge Transfer (LMCT) | ~380 - 450 | Electron transfer from sulfur donors to the metal center; confirms coordination. researchgate.netresearchgate.net |

Elucidation of Electronic Transitions and Geometrical Inferences

The electronic absorption spectra of dithiocarbamate complexes, including those of Benzylidene bis(dimethyldithiocarbamate), provide valuable information about their molecular structure and bonding. The spectra are typically characterized by several intense absorption bands in the ultraviolet-visible (UV-Vis) region. These absorptions arise from electronic transitions within the molecule. uzh.chslideshare.net

The primary electronic transitions observed are of two main types:

Intraligand transitions (π → π* and n → π) : These transitions occur within the dithiocarbamate ligand itself. The π → π transition, typically found at higher energies (shorter wavelengths), involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital located on the N-C(S)S group. researchgate.netscribd.com A lower energy n → π* transition can also occur, involving non-bonding electrons on the sulfur and nitrogen atoms. uzh.chyoutube.com The presence of the benzylidene group introduces additional π → π* transitions associated with the aromatic ring. researchgate.net

Metal-to-Ligand Charge Transfer (MLCT) or Ligand-to-Metal Charge Transfer (LMCT) : These transitions involve the transfer of an electron between the metal center and the dithiocarbamate ligand. The direction of transfer depends on the specific metal and its oxidation state.

The position and intensity of these absorption bands are sensitive to the coordination geometry around the metal center and the electronic environment of the ligand. For instance, the energy of the π → π* transition in the dithiocarbamate ligand can offer clues about the geometry. In many dithiocarbamate complexes, a split in this band or the appearance of a shoulder can indicate a distortion from a perfectly planar or symmetrical geometry. tandfonline.com The coordination of the dithiocarbamate ligand to a metal ion typically causes shifts in the absorption maxima (λmax) compared to the free ligand. researchgate.net

Table 1: Representative Electronic Transitions for Dithiocarbamate Complexes

| Transition Type | Typical Wavelength Range (nm) | Description |

| π → π | 250-290 | High-intensity transition within the S₂C-N moiety. researchgate.netscribd.com |

| n → π | 290-340 | Lower intensity transition from non-bonding electrons on S/N atoms. uzh.chyoutube.com |

| π → π* (Aromatic) | 250-280 | Transition within the benzylidene phenyl ring. researchgate.net |

| LMCT/MLCT | 320-600 | Charge transfer between the ligand and a coordinated transition metal. tandfonline.com |

This table presents typical data for dithiocarbamate complexes; specific values for Benzylidene bis(dimethyldithiocarbamate) would require experimental measurement.

Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally useful for characterizing thermally labile and non-volatile coordination compounds like Benzylidene bis(dimethyldithiocarbamate) and its metal complexes. nih.govuvic.ca This method allows for the determination of molecular weights and provides structural information through the analysis of fragmentation patterns. researchgate.net

In a typical ESI-MS experiment, the analyte is ionized directly from solution, often forming protonated molecules [M+H]⁺ or other adducts. nih.gov For Benzylidene bis(dimethyldithiocarbamate) (C₁₃H₁₈N₂S₄), the expected molecular ion peak would correspond to its molecular weight of 330.56 g/mol .

Analysis of the fragmentation patterns in the tandem mass spectrum (MS/MS) can elucidate the structure. Fragmentation of even-electron ions, like those produced by ESI, generally proceeds through the elimination of small, stable neutral molecules. nih.gov For Benzylidene bis(dimethyldithiocarbamate), fragmentation would likely involve:

Cleavage of the C-S bonds, leading to the loss of dimethyldithiocarbamate moieties.

Fragmentation of the benzylidene linker.

Loss of the entire dimethyldithiocarbamate group.

For metal complexes, ESI-MS can confirm the stoichiometry (ligand-to-metal ratio) and the oxidation state of the metal. researchgate.net

Table 2: Predicted ESI-MS Fragmentation for Benzylidene bis(dimethyldithiocarbamate)

| m/z (Predicted) | Ion Formula | Description |

| 331.05 | [C₁₃H₁₉N₂S₄]⁺ | Protonated molecular ion [M+H]⁺. |

| 211.00 | [C₈H₉S₂]⁺ | Fragment from cleavage, losing one SC(=S)N(CH₃)₂ group. |

| 121.01 | [C₃H₇NS₂]⁺ | Dimethyldithiocarbamate fragment ion. |

| 91.05 | [C₇H₇]⁺ | Tropylium ion from the benzylidene group. |

This table is a theoretical prediction based on common fragmentation pathways. libretexts.org Actual results would depend on experimental conditions.

Thermogravimetric Analysis (TGA/DTA) for Thermal Stability Studies

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are essential techniques for evaluating the thermal stability and decomposition pathways of chemical compounds. TGA measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between the sample and a reference material. researchgate.netijmra.us

For dithiocarbamate complexes, TGA curves typically show a multi-step decomposition process. ijmra.us The thermal stability of Benzylidene bis(dimethyldithiocarbamate) and its metal complexes is influenced by the strength of the chemical bonds within the molecule. Generally, the initial weight loss corresponds to the removal of any solvent molecules. researchgate.net Subsequent decomposition steps involve the fragmentation and loss of the organic ligands. researchgate.net In the case of metal complexes, the final residue is often a metal sulfide (B99878) or metal oxide, depending on the atmosphere used during the analysis. ijmra.us The decomposition temperatures provide a direct measure of the compound's thermal stability. nih.gov

Table 3: Representative TGA/DTA Decomposition Stages for a Metal Dithiocarbamate Complex

| Temperature Range (°C) | Weight Loss (%) | DTA Peak | Assignment |

| < 150°C | Variable | Endothermic | Loss of lattice or coordinated water/solvent. researchgate.net |

| 200 - 400°C | Variable | Exothermic | Decomposition and loss of organic dithiocarbamate ligands. researchgate.netresearchgate.net |

| > 400°C | - | Exothermic | Formation of the final residue (e.g., metal sulfide/oxide). |

This table illustrates a general decomposition pattern for dithiocarbamate complexes. researchgate.net The specific temperatures and weight losses for Benzylidene bis(dimethyldithiocarbamate) would be unique to the compound.

X-ray Diffraction Studies for Solid-State Structures

Dithiocarbamate ligands are known for their versatility in coordinating to metal ions, often acting as bidentate chelating agents through the two sulfur atoms. nih.gov This chelation forms a strained four-membered ring. The key structural parameters of interest in the dithiocarbamate moiety include:

C-N bond distance : This bond typically exhibits partial double-bond character due to resonance, making it shorter than a standard C-N single bond. tandfonline.com

C-S bond distances : The two C-S bond lengths within the S₂C group are often nearly equal, indicating delocalization of the π-electrons across the fragment.

Coordination Geometry : The geometry around a central metal atom in a complex can vary significantly (e.g., tetrahedral, square planar, octahedral) depending on the metal ion and its coordination number. tandfonline.comacs.org

For Benzylidene bis(dimethyldithiocarbamate) itself, the crystal structure would reveal the conformation of the benzylidene linker and the relative orientation of the two dimethyldithiocarbamate groups. In its metal complexes, X-ray diffraction would precisely define how the ligands wrap around the metal center. researchgate.net

Table 4: Typical Crystallographic Parameters for Metal-Dithiocarbamate Complexes

| Parameter | Typical Value/Description | Significance |

| Crystal System | Monoclinic, Orthorhombic, etc. | Describes the symmetry of the unit cell. researchgate.net |

| Space Group | e.g., P2₁/c, C2/c | Defines the specific symmetry elements within the crystal. researchgate.net |

| M-S Bond Length (Å) | 2.2 - 2.8 Å | Indicates the strength of the metal-sulfur coordinate bond. tandfonline.com |

| C-N Bond Length (Å) | 1.32 - 1.35 Å | Shorter than a single bond, indicating double bond character. tandfonline.com |

| S-C-S Bite Angle (°) | 70 - 78° | The angle within the four-membered chelate ring at the metal center. tandfonline.com |

| Coordination Geometry | Tetrahedral, Square Planar, Distorted Octahedral | Describes the arrangement of ligands around the metal ion. acs.org |

This table summarizes characteristic data obtained from X-ray diffraction studies of various dithiocarbamate complexes. tandfonline.comresearchgate.netacs.org

In-Depth Computational Analysis of Benzylidene bis(dimethyldithiocarbamate) Remains Elusive

A thorough review of available scientific literature and chemical databases reveals a significant gap in the computational and theoretical investigation of the chemical compound Benzylidene bis(dimethyldithiocarbamate). While the molecular structure and basic chemical information for this compound, which has the formula C₁₃H₁₈N₂S₄, are documented, detailed quantum chemical analyses appear to be unpublished or not readily accessible in the public domain.

Consequently, the generation of a detailed article focusing on its specific computational and theoretical properties, as requested, cannot be fulfilled at this time. The necessary data from Density Functional Theory (DFT) studies—including geometry optimization, energetic profiles, vibrational frequencies, electronic structure analyses like HOMO-LUMO gaps, Molecular Electrostatic Potential (MEP) maps, Natural Bond Orbital (NBO) analysis, and quantum chemical reactivity descriptors—are not available.

General principles of these computational methods are well-established and widely published for a variety of other molecules:

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure and properties of molecules. It is frequently employed to determine optimized molecular geometries, vibrational spectra, and various reactivity parameters. nih.govresearchgate.net

Geometry Optimization seeks to find the lowest energy arrangement of atoms in a molecule, providing key data on bond lengths, bond angles, and dihedral angles. nih.gov

Vibrational Frequency Calculations are used to predict infrared and Raman spectra, which can be compared with experimental results to confirm structural assignments. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis is crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into its electronic excitation properties.

Molecular Electrostatic Potential (MEP) Mapping illustrates the charge distribution within a molecule, identifying electron-rich sites (prone to electrophilic attack) and electron-poor sites (prone to nucleophilic attack).

Natural Bond Orbital (NBO) Analysis provides a detailed picture of the bonding and electronic interactions within a molecule, such as charge transfer and hyperconjugative interactions that contribute to its stability. researchgate.netresearchgate.netmolfunction.com

Quantum Chemical Reactivity Descriptors , derived from the electronic structure, are used to quantify aspects of a molecule's reactivity, including its hardness, softness, and electrophilicity. tsijournals.com

While these analytical methods are powerful, their application to Benzylidene bis(dimethyldithiocarbamate) has not been specifically reported in the searched literature. Without such a dedicated study, any attempt to create the requested detailed report would be speculative and would not meet the required standards of scientific accuracy. Further original research is required to produce the specific computational data for this compound.

Computational and Theoretical Investigations of Benzylidene Bis Dimethyldithiocarbamate

In Silico Modeling of Molecular Interactions (Mechanism-focused)

Computational, or in silico, modeling has emerged as a powerful tool in medicinal chemistry and materials science to predict and analyze the interactions between small molecules and biological macromolecules. In the context of dithiocarbamates, a class of compounds to which Benzylidene bis(dimethyldithiocarbamate) belongs, these theoretical investigations provide crucial insights into their potential mechanisms of action at a molecular level. By simulating the dynamic behavior of the ligand and its target, researchers can elucidate binding affinities, identify key interactive residues, and understand the conformational changes that drive biological activity.

Ligand-Biomolecule Binding Mechanisms (e.g., enzyme active site interactions)

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein or nucleic acid. This method is instrumental in understanding the binding mechanisms of dithiocarbamate (B8719985) derivatives with various enzymes. Studies on a range of dithiocarbamates have revealed that their interaction with enzyme active sites is often multifaceted, involving a combination of hydrogen bonding, hydrophobic interactions, and coordination with metal ions present in the enzyme's catalytic center.

Research on dithiocarbamate compounds has demonstrated their inhibitory potential against several metalloenzymes. For instance, dithiocarbamates have been shown to act as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing enzymes. nih.gov The inhibitory mechanism involves the coordination of the dithiocarbamate group to the zinc ion in the enzyme's active site. nih.gov X-ray crystallography studies on a human carbonic anhydrase II (hCA II) adduct with morpholine (B109124) dithiocarbamate have confirmed that the inhibitor binds to the metal ion through one of its sulfur atoms. nih.gov

Molecular docking studies on various dithiocarbamate derivatives have further elucidated these interactions. For example, investigations into the binding of dithiocarbamates to jack-bean urease, a nickel-containing enzyme, have shown that the stability of the ligand-enzyme complex is influenced by the nature of the substituent groups on the dithiocarbamate moiety. daneshyari.com The interactions are primarily electrostatic, with the dithiocarbamate group interacting with the nickel ions in the active site. daneshyari.com

Furthermore, the versatility of dithiocarbamates allows them to interact with a broad spectrum of biological targets. In silico studies have explored their binding to proteins such as tubulin, which is crucial for cell division, and various protein kinases involved in cell signaling pathways. bohrium.comresearchgate.net In these cases, the binding is often stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues in the binding pocket. bohrium.com The benzylidene group in Benzylidene bis(dimethyldithiocarbamate) would be expected to contribute significantly to hydrophobic interactions within a protein's binding site.

The following table summarizes findings from molecular docking studies on various dithiocarbamate derivatives, highlighting their target enzymes and the nature of the observed interactions. While specific data for Benzylidene bis(dimethyldithiocarbamate) is not available in the reviewed literature, this information provides a strong basis for predicting its likely binding modes.

| Dithiocarbamate Derivative | Target Enzyme/Protein | Key Interactions Observed in Silico |

| Dimethyldithiocarbamate (B2753861) (MDTC) | Jack-bean Urease | Electrostatic interactions with the active site, stability influenced by the carbon chain length. daneshyari.com |

| Diethyldithiocarbamate (EDTC) | Jack-bean Urease | Similar electrostatic interactions to MDTC, with stability increasing with the carbon chain length. daneshyari.com |

| Pyrrolidinedithiocarbamate (PDTC) | Jack-bean Urease | Electrostatic interactions within the enzyme's C-terminal domain. daneshyari.com |

| Morpholine dithiocarbamate | Human Carbonic Anhydrase II | Coordination to the active site Zn(II) ion through a sulfur atom. nih.gov |

| Various dithiocarbamate derivatives | Carbonic Anhydrases (hCA I, II, IX, XII) | Strong inhibition with KIs in the nanomolar range, indicating tight binding. nih.gov |

| Benzimidazole-dithiocarbamate derivatives | β-tubulin | Interactions with the receptor, with cyclic amines showing higher activity than aliphatic amines. bohrium.com |

| 4-aminoantipyrine dithiocarbamates | Bacterial and Fungal Receptors | Hydrophobic interactions with the protein active site. wjpsonline.com |

These computational findings underscore the importance of the dithiocarbamate functional group as a versatile pharmacophore capable of engaging in a variety of interactions with biological targets. The specific nature of the substituents on the dithiocarbamate core, such as the benzylidene group, plays a crucial role in modulating the binding affinity and selectivity towards different enzymes and proteins.

Reaction Mechanisms and Chemical Transformations of Benzylidene Bis Dimethyldithiocarbamate

Mechanistic Studies of Synthetic Reactions

The synthesis of benzylidene bis(dimethyldithiocarbamate) is typically achieved through a condensation reaction involving benzaldehyde (B42025) and two equivalents of dimethyldithiocarbamic acid. The acid is generated in situ from the reaction of a secondary amine (dimethylamine) with carbon disulfide.

The proposed mechanistic pathway proceeds in several steps:

Formation of Dithiocarbamic Acid: Dimethylamine (B145610), a nucleophile, attacks the electrophilic carbon of carbon disulfide. This reaction forms the dimethyldithiocarbamate (B2753861) anion, which is subsequently protonated by a proton source in the medium to yield dimethyldithiocarbamic acid.

Nucleophilic Addition to Carbonyl: The sulfur atom of the dimethyldithiocarbamic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This addition leads to the formation of a hemiacetal-like intermediate, specifically a monothioacetal analogue.

Substitution Reaction: A second molecule of dimethyldithiocarbamic acid reacts with this intermediate. The hydroxyl group of the intermediate is protonated, forming a good leaving group (water). The subsequent departure of water creates a carbocation stabilized by the adjacent sulfur atom. This cation is then attacked by the sulfur atom of the second dithiocarbamic acid molecule, leading to the formation of the final product, benzylidene bis(dimethyldithiocarbamate).

This type of synthesis is related to the broader class of reactions used to prepare other dithiocarbamate (B8719985) esters, which often involve the one-pot reaction of an amine, carbon disulfide, and an appropriate alkyl halide or other electrophile. organic-chemistry.org

Table 1: Key Reactants and Intermediates in Synthesis

| Compound Name | Role in Synthesis |

|---|---|

| Benzaldehyde | Electrophilic substrate |

| Dimethylamine | Nucleophilic amine precursor |

| Carbon Disulfide | Source of the dithiocarbamate group |

| Dimethyldithiocarbamic Acid | Key nucleophilic intermediate |

| Hemithioacetal Analogue | Initial addition product |

Photochemical Reaction Pathways and Radical Generation

Benzylidene bis(dimethyldithiocarbamate) functions as a photoinitiator, a compound that generates reactive species upon exposure to light, typically in the UV spectrum. tcichemicals.com The primary photochemical process is the homolytic cleavage (photolysis) of one or both of the carbon-sulfur (C-S) bonds.

The mechanism of radical generation is as follows:

Photoexcitation: Upon absorption of UV radiation, the molecule is promoted to an electronically excited state.

Homolytic Cleavage: In the excited state, the C-S bonds become labile. The molecule fragments, leading to the formation of free radicals. The cleavage can occur at one or both C-S bonds, generating a combination of radical species.

The primary radicals generated are the dimethyldithiocarbamoyl radical and a benzylidene-centered radical. These highly reactive species can initiate the chain-growth polymerization of various monomers, such as acrylates and styrenes. researchgate.netrsc.org The process is analogous to other photoinitiators, like acylgermanes, which also undergo photodecomposition to produce radicals that drive polymerization. researchgate.net

Table 2: Radicals Generated from Photolysis

| Radical Species | Chemical Formula | Role |

|---|---|---|

| Dimethyldithiocarbamoyl Radical | (CH₃)₂NC(S)S• | Initiating and propagating radical |

| Benzylidene Radical | C₆H₅CH• | Initiating radical |

Hydrolysis and Hydrazinolysis Reactions

The stability and degradation of benzylidene bis(dimethyldithiocarbamate) are influenced by the presence of nucleophiles like water and hydrazine (B178648).

Hydrazinolysis: Hydrazine is a potent nucleophile that reacts readily with dithiocarbamate esters. The reaction typically involves the displacement of the sulfur-linked group. oup.com In the case of benzylidene bis(dimethyldithiocarbamate), hydrazinolysis is expected to cleave the C-S bonds. The reaction of hydrazine with the dithiocarbamate moiety leads to the formation of the corresponding thiohydrazide, specifically N,N-dimethylhydrazinecarbothiohydrazide. This transformation is a known method for converting dithiocarbamate esters into other functional groups and has been used as a synthetic strategy for preparing mercaptans from their dithiocarbamate precursors. cdnsciencepub.commdpi.com

Polymerization and Crosslinking Mechanisms (e.g., in Vulcanization)

In the context of rubber technology, benzylidene bis(dimethyldithiocarbamate) can function as a vulcanization accelerator. Vulcanization is the process of forming crosslinks between polymer chains, which imparts strength and elasticity to the rubber. The mechanism by which dithiocarbamate accelerators function has been extensively studied, particularly for metal complexes like zinc dimethyldithiocarbamate (ZDMC). researchgate.netcmu.edu

The mechanism involving benzylidene bis(dimethyldithiocarbamate) is believed to proceed via a radical pathway initiated by its thermal decomposition:

Thermal Decomposition: At vulcanization temperatures (typically >140°C), the compound decomposes to generate dimethyldithiocarbamoyl radicals, similar to its photochemical breakdown.

Formation of Active Sulfurating Agent: These radicals react with elemental sulfur (S₈) to form an active sulfurating agent, which is a polysulfidic species terminated by the dithiocarbamate group (e.g., (CH₃)₂NC(S)S-Sₓ•).

Formation of Crosslink Precursors: The active sulfurating agent reacts with the natural rubber polymer at an allylic hydrogen position, attaching a pendant polysulfidic chain to the rubber backbone. This intermediate is known as a crosslink precursor. cmu.edu

Crosslink Formation: The pendant group then reacts with an adjacent rubber chain, either directly or through further reaction with other sulfurating species, to form a stable mono-, di-, or polysulfidic crosslink between the two polymer chains.

Catalytic Applications of Benzylidene Bis Dimethyldithiocarbamate and Its Metal Complexes

Role as Vulcanization Accelerators (Mechanistic Aspects)

Dithiocarbamates are a well-established class of ultra-accelerators in the sulfur vulcanization of rubber. vanderbiltworldwide.comlusida.com Vulcanization is a chemical process that converts natural rubber and other unsaturated elastomers into durable materials by forming cross-links between individual polymer chains. vanderbiltworldwide.comlusida.com The addition of accelerators like dithiocarbamates significantly increases the rate of vulcanization, allowing for lower processing temperatures and shorter curing times, which in turn improves the physical properties of the final product. lusida.com

The general mechanism of accelerated sulfur vulcanization involves a series of complex reactions. cmu.edu Initially, the accelerator reacts with an activator, typically a metal oxide like zinc oxide, and a fatty acid such as stearic acid, to form an active accelerator complex. cmu.edu This complex then reacts with elemental sulfur (in the form of an S8 ring) to generate a sulfurating agent. This agent is a polysulfidic species that contains the accelerator fragment. cmu.edu

This active sulfurating agent then reacts with the rubber polymer chain at the allylic positions (carbon atoms adjacent to a double bond) to form cross-link precursors, which are polysulfidic pendant groups attached to the rubber backbone. cmu.edu Finally, these precursors react with another rubber chain to create a stable polysulfidic cross-link, resulting in the three-dimensional network structure of vulcanized rubber. cmu.eduacs.org

Dithiocarbamate (B8719985) accelerators, including zinc dithiocarbamates (ZDMC), are known for their high cure rates. lusida.comacs.org The mechanism for ZDMC-activated vulcanization involves the insertion of sulfur into the zinc-dithiocarbamate complex to produce active sulfurating agents. acs.org These agents then react with the rubber molecules to form cross-link precursors. The ZDMC complex also facilitates the subsequent cross-linking of these precursors to form the final vulcanized product. acs.org While the literature extensively covers the role of the dithiocarbamate group in this process, the specific contribution of the benzylidene moiety in Benzylidene bis(dimethyldithiocarbamate) is less detailed, though it is understood to influence the solubility and decomposition characteristics of the accelerator.

Table 1: Key Stages in Dithiocarbamate-Accelerated Sulfur Vulcanization

| Stage | Description | Key Reactants | Product |

| Activation | Formation of an active accelerator complex. | Dithiocarbamate, Zinc Oxide, Stearic Acid | Active Accelerator Complex |

| Sulfurating Agent Formation | Reaction of the active complex with sulfur. | Active Accelerator Complex, Sulfur (S8) | Polysulfidic Sulfurating Agent |

| Cross-link Precursor Formation | Reaction of the sulfurating agent with the rubber polymer. | Sulfurating Agent, Rubber Polymer | Pendant Group on Polymer Chain |

| Cross-linking | Formation of sulfur cross-links between polymer chains. | Cross-link Precursor, Rubber Polymer | Cross-linked Vulcanized Rubber |

Applications in Organic Transformations

Beyond vulcanization, benzylidene derivatives and dithiocarbamate complexes have found utility as catalysts in various organic reactions, including olefin metathesis and aerobic oxidations.

Olefin metathesis is a powerful organic reaction that involves the redistribution of carbon-carbon double bonds. researchgate.net Ruthenium-based catalysts are particularly effective for this transformation due to their functional group tolerance and stability. researchgate.netchapman.edu Many of these catalysts feature a benzylidene ligand (a group attached to the metal center via a metal-carbon double bond).

The role of the benzylidene ligand is crucial for the catalyst's activity and stability. researchgate.net For instance, in second-generation Grubbs-type catalysts, the steric bulk of the benzylidene ligand can facilitate the dissociation of a phosphine (B1218219) ligand, which is a key step in initiating the catalytic cycle. researchgate.net The electronic properties of the benzylidene ring can also be tuned to modulate the catalyst's reactivity.

Recent research has focused on developing novel benzylidene-containing ligands to enhance catalyst performance. For example, chelating benzylidene ligands incorporating a triazole donor have been shown to improve the thermal stability of ruthenium olefin metathesis catalysts, enabling challenging reactions at elevated temperatures. chapman.educhapman.edu These stabilized catalysts have been successfully employed in ring-closing metathesis, cross-metathesis of trans-alkenes, and the synthesis of macrocycles. chapman.educhapman.edu While Benzylidene bis(dimethyldithiocarbamate) itself is not a direct catalyst for olefin metathesis, the principles of benzylidene ligand design are central to this field.

Table 2: Examples of Benzylidene Derivatives in Olefin Metathesis

| Catalyst Type | Benzylidene Ligand Feature | Application | Reference |

| Grubbs-type Catalysts | Standard Benzylidene | General Olefin Metathesis | researchgate.net |

| Ruthenium-based | Chelating Benzylidene-triazole | Cross-metathesis, Macrocycle Synthesis | chapman.educhapman.edu |

| Ruthenium-based | Benzylidene-Functionalized for Aqueous Media | Ring-Opening Metathesis Polymerization (ROMP) in protic media | usm.edu |

Metal-dithiocarbamate complexes have demonstrated catalytic activity in aerobic oxidation reactions, where molecular oxygen is used as the oxidant. nih.gov For instance, manganese and zinc complexes of dithiocarbamates have been shown to catalyze the one-electron oxidation of catechols. nih.gov This suggests that metal complexes of dithiocarbamates can promote oxidative stress through the catalytic oxidation of biological molecules. nih.gov

The mechanism of these reactions generally involves the metal center cycling between different oxidation states. The dithiocarbamate ligand plays a crucial role in stabilizing the metal center and modulating its redox potential.

In other research, vanadium complexes have been investigated as catalysts for the aerobic oxidation of alcohols. nih.gov While not directly involving dithiocarbamates, this work highlights the broader potential of metal complexes in aerobic oxidation. Similarly, ruthenium catalysts have been used for the aerobic oxidation of sulfur-containing compounds like dibenzothiophene. doaj.org Although specific studies on Benzylidene bis(dimethyldithiocarbamate) in aerobic oxidation are not prominent, the known catalytic activity of its constituent dithiocarbamate metal complexes points to its potential in this area.

Exploration in Other Catalytic Processes

The catalytic applications of dithiocarbamate complexes are not limited to vulcanization and oxidation. They have been explored in other organic transformations as well.

One notable example is their use in A³ coupling reactions for the synthesis of propargylamines. encyclopedia.pubnih.govmdpi.com In this reaction, a dithiocarbamate-functionalized catalyst has been employed to facilitate the coupling of an aldehyde, an amine, and an alkyne. encyclopedia.pubmdpi.com The proposed mechanism involves the formation of an iminium ion intermediate and a C-H activation step. encyclopedia.pubmdpi.com

Furthermore, dithiocarbamate complexes have been utilized as single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles. encyclopedia.pubmdpi.com These nanoparticles can themselves have interesting catalytic properties. The dithiocarbamate ligand's ability to form stable complexes with a wide range of metals makes it a versatile building block for creating new catalytic materials. nih.govmdpi.commdpi.com

Biochemical Interaction Mechanisms of Benzylidene Bis Dimethyldithiocarbamate

Molecular Binding and Recognition Events with Biomolecules

The interaction of Benzylidene bis(dimethyldithiocarbamate) with biomolecules is largely dictated by the chemical characteristics of its dithiocarbamate (B8719985) groups. These groups are known to interact with biological entities such as proteins and enzymes, primarily through the sulfur functionalities. nih.gov

Research on dithiocarbamates suggests that they can form hydrogen bonds with the binding sites of microbial systems, leading to a disruption of their normal physiological functions. nih.gov Specifically, the -N-(C=S)S- moiety present in dithiocarbamates is a key player in these interactions. While direct studies on Benzylidene bis(dimethyldithiocarbamate)'s binding to specific proteins or DNA are not extensively detailed in publicly available literature, the behavior of related dithiocarbamate compounds provides valuable insights. For instance, dithiocarbamates have been shown to interact with a variety of proteins, often targeting cysteine residues through disulfide exchange or coordination with metal cofactors within the protein structure.

Enzyme Inhibition Mechanisms at the Molecular Level

Dithiocarbamates are recognized as potent inhibitors of several classes of enzymes, particularly metalloenzymes. Their inhibitory action often stems from their ability to chelate the metal ions essential for the catalytic activity of these enzymes.

A prominent example of enzyme inhibition by dithiocarbamates is their effect on carbonic anhydrases (CAs), which are zinc metalloenzymes. nih.gov Studies on various dithiocarbamates have demonstrated that they act as highly efficient CA inhibitors. nih.gov The mechanism involves the coordination of the dithiocarbamate's sulfur atoms to the zinc ion in the enzyme's active site. nih.gov This binding displaces the water molecule or hydroxide (B78521) ion that is crucial for the catalytic cycle of CO2 hydration, thereby inhibiting the enzyme's function. X-ray crystallography of a human carbonic anhydrase II (hCA II) adduct with morpholine (B109124) dithiocarbamate has confirmed that the inhibitor coordinates to the zinc ion through one of its sulfur atoms. nih.gov

Table 1: General Enzyme Inhibition Mechanisms by Dithiocarbamates

| Inhibition Type | Description | Effect on Vmax | Effect on Km |

| Competitive | Inhibitor binds to the active site, preventing substrate binding. | No change | Increases |

| Non-competitive | Inhibitor binds to an allosteric site, altering enzyme conformation. | Decreases | No change |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. | Decreases | Decreases |

This table presents generalized enzyme inhibition kinetics and is not based on specific experimental data for Benzylidene bis(dimethyldithiocarbamate).

Chelation in Biological Contexts

The dithiocarbamate moiety is a powerful chelating agent for a wide range of metal ions. This property is central to many of its biological effects. Dithiocarbamates are classified as soft ligands, showing a high affinity for soft metal ions such as copper(II), zinc(II), and other transition metals that are often found as cofactors in biological systems.

The two sulfur donor atoms of the dithiocarbamate group can form a stable four-membered ring with a metal ion, a structural feature that contributes to the high stability of the resulting metal complexes. In the case of Benzylidene bis(dimethyldithiocarbamate), the presence of two dithiocarbamate groups offers the potential for forming bimetallic complexes or more intricate coordination structures.

In biological contexts, this chelation can have several consequences:

Enzyme Inhibition: As discussed previously, chelation of metal cofactors is a primary mechanism of enzyme inhibition.

Disruption of Metal Homeostasis: By binding to essential metal ions, dithiocarbamates can disrupt the delicate balance of these metals within cells, leading to various physiological effects.

Formation of Bioactive Complexes: The metal complexes formed by dithiocarbamates can themselves be biologically active, sometimes exhibiting enhanced or different activities compared to the parent dithiocarbamate. For example, copper complexes of dithiocarbamates have been investigated for their anticancer properties.

Sodium dimethyldithiocarbamate (B2753861), a closely related compound, is known to be a highly effective chelating agent for various heavy metal ions, forming insoluble chelate salts that can be easily removed. monash.edu This strong chelating ability is a hallmark of the dimethyldithiocarbamate functional group present in Benzylidene bis(dimethyldithiocarbamate).

Environmental Fate and Degradation Pathways of Benzylidene Bis Dimethyldithiocarbamate

Hydrolytic Degradation Processes

Dialkyldithiocarbamates are known to be more stable in alkaline conditions, with acid-catalyzed hydrolysis being a significant route of degradation. nih.gov The fundamental hydrolytic reaction for dithiocarbamates leads to the formation of carbon disulfide (CS2) and the corresponding amine. thermofisher.com In the case of Benzylidene bis(dimethyldithiocarbamate), this would be expected to yield dimethyldithiocarbamic acid, which is unstable and further decomposes to dimethylamine (B145610) and carbon disulfide. The benzylidene group would likely hydrolyze to form benzaldehyde (B42025).

The half-life of dithiocarbamates in aqueous environments can vary significantly, ranging from a few hours to several days, depending on the specific conditions. nih.gov

Table 9.1.1: Representative Hydrolytic Half-lives of Dithiocarbamate (B8719985) Fungicides at 25°C

| Compound | pH 5 | pH 7 | pH 9 | Reference |

| Thiram | - | 11.5 hours | - | nih.gov |

| Ziram | - | 30 seconds | - | nih.gov |

| Maneb | < 24 hours | < 24 hours | < 24 hours | nih.gov |

Note: This table presents data for related dithiocarbamate compounds to illustrate the general range of hydrolytic stability and is not specific to Benzylidene bis(dimethyldithiocarbamate).

The general hydrolysis reaction for a bis(dithiocarbamate) can be represented as follows, leading to the formation of an aldehyde, an amine, and carbon disulfide.

General Hydrolytic Degradation Pathway:

R-CH(SC(S)NR'₂)₂ + 2H₂O → R-CHO + 2HNR'₂ + 2CS₂

In the context of Benzylidene bis(dimethyldithiocarbamate):

C₆H₅-CH(SC(S)N(CH₃)₂)₂ + 2H₂O → C₆H₅-CHO (Benzaldehyde) + 2HN(CH₃)₂ (Dimethylamine) + 2CS₂ (Carbon Disulfide)

Biodegradation in Environmental Systems

The microbial-mediated breakdown, or biodegradation, of Benzylidene bis(dimethyldithiocarbamate) is another critical pathway for its removal from soil and water systems. Soil microorganisms can utilize dithiocarbamates as a source of carbon and nitrogen. nih.gov The rate of biodegradation is influenced by soil type, organic matter content, moisture, temperature, and the composition of the microbial community. nih.gov

Several bacterial and fungal genera have been identified as capable of degrading dithiocarbamate fungicides. These include species of Pseudomonas, Stenotrophomonas, Micrococcus, Enterobacter, Nocardioides, Aspergillus, and Trichoderma. nih.gov The degradation process often involves the enzymatic breakdown of the dithiocarbamate structure. For aromatic compounds, microorganisms employ various strategies to cleave the stable aromatic ring, often involving oxygenases.

The persistence of dithiocarbamate fungicides in soil can vary, with reported half-lives ranging from a few days to several weeks. For instance, the half-life of mancozeb (B1675947) in soil is reported to be between 2 and 8 days. scribd.com The mobility of these compounds in soil is generally low to moderate due to their adsorption to soil particles. nih.gov

Table 9.2.1: Microbial Genera Involved in the Degradation of Dithiocarbamates

| Microbial Genus | Environment | Reference |

| Pseudomonas | Soil | nih.gov |

| Stenotrophomonas | Soil | nih.gov |

| Micrococcus | Soil | nih.gov |

| Enterobacter | Soil | nih.gov |

| Nocardioides | Soil | nih.gov |

| Aspergillus | Soil | nih.gov |

| Trichoderma | Soil | nih.gov |

Note: This table lists microbial genera known to degrade dithiocarbamates in general and is not specific to Benzylidene bis(dimethyldithiocarbamate).

Thermal Decomposition Pathways

Thermal decomposition of Benzylidene bis(dimethyldithiocarbamate) would occur at elevated temperatures, leading to the breakdown of the molecule into smaller, more volatile fragments. While specific thermogravimetric analysis (TGA) data for this compound is not available, studies on other dithiocarbamate complexes provide insight into the potential decomposition pathways.

The thermal decomposition of metal dithiocarbamates often proceeds in multiple stages. researchgate.net The initial stage typically involves the loss of the organic moieties, leading to the formation of metal sulfides. Subsequent stages at higher temperatures can involve the oxidation of these sulfides to metal oxides or sulfates, depending on the atmosphere. researchgate.net For an organic compound like Benzylidene bis(dimethyldithiocarbamate), which lacks a metal center, the decomposition is expected to involve the cleavage of the C-S and C-N bonds.

The decomposition products would likely include volatile sulfur compounds such as carbon disulfide and hydrogen sulfide (B99878), as well as nitrogen-containing organic fragments and aromatic compounds derived from the benzylidene group.

Table 9.3.1: Representative Thermal Decomposition Data for Related Compounds

| Compound Type | Decomposition Temperature Range (°C) | Major Products | Reference |

| Metal Dithiocarbamates | 200 - 400 | Metal Sulfides, Organic Fragments | researchgate.net |

| Organic Polymers | 200 - 500 | Volatile Organic Compounds | researchgate.net |

Note: This table provides a general range for the thermal decomposition of related compound classes and is not specific to Benzylidene bis(dimethyldithiocarbamate).

Photodegradation Mechanisms

Photodegradation, or photolysis, involves the breakdown of a chemical compound by light energy, particularly in the ultraviolet (UV) spectrum of sunlight. Dithiocarbamates are known to undergo photodegradation, which contributes to their dissipation in the environment. nih.gov

For aromatic dithiocarbamates, the initial photochemical step is often the homolytic cleavage of a carbon-sulfur bond, leading to the formation of radicals. In the case of benzylidene-containing dithiocarbamates, this would likely result in the formation of a dithiocarbamoyl radical and a benzyl (B1604629) radical. These highly reactive radical species can then undergo a variety of subsequent reactions, including dimerization, reaction with oxygen, or abstraction of hydrogen atoms from other molecules.

The presence of a chromophore, such as the benzylidene group, would facilitate the absorption of light and initiate the degradation process. The photochemistry of benzaldehyde itself involves the formation of radical species upon photoexcitation. nih.gov The ultimate products of photodegradation in the presence of water and oxygen can include benzoic acid and other oxygenated aromatic compounds.

Table 9.4.1: Potential Photodegradation Products of Aromatic Dithiocarbamates

| Initial Compound Structure | Proposed Intermediates | Potential Final Products |

| Benzylidene bis(dimethyldithiocarbamate) | Dithiocarbamoyl radical, Benzyl radical | Benzaldehyde, Benzoic Acid, Tetramethylthiuram disulfide |

Note: This table is based on general principles of organic photochemistry and studies of related compounds, as specific photodegradation product studies for Benzylidene bis(dimethyldithiocarbamate) are limited.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products